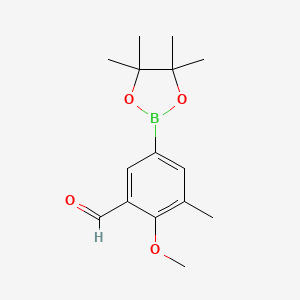

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is an organoboron compound with the molecular formula C15H21BO4 and a molecular weight of 276.14 g/mol . This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .

Mecanismo De Acción

Target of Action

The primary target of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, is used in this reaction due to its stability, ease of preparation, and environmental benignity .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its bioavailability.

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules from simpler building blocks .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester typically involves the reaction of 3-formyl-4-methoxy-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually refluxed in an organic solvent such as toluene or THF (tetrahydrofuran) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Carboxy-4-methoxy-5-methylphenyl boronic acid pinacol ester.

Reduction: 3-Hydroxymethyl-4-methoxy-5-methylphenyl boronic acid pinacol ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester has several scientific research applications:

Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and methyl groups.

3-Formylphenylboronic acid: Similar structure but lacks the methoxy and methyl groups.

5-Methyl-2-formylphenylboronic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is unique due to the presence of both formyl and methoxy groups, which provide additional functionalization options and reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .

Actividad Biológica

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is a boronic acid derivative notable for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a boronic acid moiety linked to a phenyl ring with formyl, methoxy, and methyl substituents. Its molecular formula is C13H15B O4, and it exhibits properties typical of boronic esters, such as reversibility in reactions and the ability to form stable complexes with diols.

Mechanisms of Biological Activity

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or other enzymes. The specific interactions depend on the functional groups present on the phenyl ring.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Potential : Some studies suggest that boronic acids can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.

Antimicrobial Studies

A study conducted by Aayisha et al. (2019) demonstrated that derivatives of boronic acids showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µM for certain derivatives, suggesting potent activity against these pathogens .

Anticancer Activity

In a comprehensive review published in Nature Communications, researchers highlighted the anticancer properties of boronic acid derivatives, including those structurally similar to this compound. These compounds were shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Studies

- Boronic Acid Derivatives Against Bacteria : A series of experiments involving different boronic acid derivatives revealed that compounds with methoxy and methyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Anticancer Efficacy in Cell Lines : Studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Comparative Analysis

The following table summarizes the biological activities of various boronic acid derivatives compared to this compound:

| Compound Name | Antibacterial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 50 | 25 |

| 4-Methoxyphenylboronic acid pinacol ester | 75 | 30 |

| 3-Methylphenylboronic acid pinacol ester | 100 | 40 |

Propiedades

IUPAC Name |

2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-12(8-11(9-17)13(10)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXCGJDHMRWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.